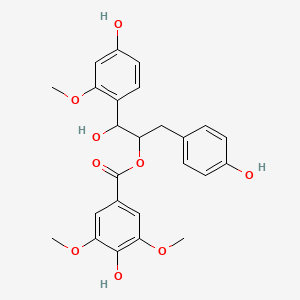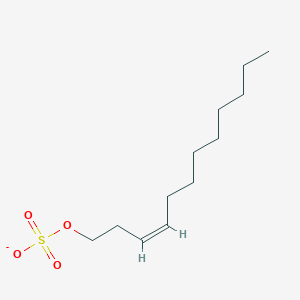
Sodium;phosphoric acid;fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;phosphoric acid;fluoride is a compound widely used in dentistry for the prevention of dental caries. It is a fluoride solution that combines sodium fluoride with phosphoric acid to create a more acidic environment, which enhances fluoride uptake by the enamel. This compound is known for its effectiveness in strengthening teeth and making them more resistant to decay caused by acid and bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;phosphoric acid;fluoride is typically prepared by dissolving sodium fluoride in a solution of phosphoric acid. The reaction conditions involve maintaining a pH of around 3.0 to 4.0 to ensure the solution remains acidic. The general reaction can be represented as: [ \text{NaF} + \text{H}_3\text{PO}_4 \rightarrow \text{Acidulated Phosphate Fluoride} ]
Industrial Production Methods: In industrial settings, the production of acidulated phosphate fluoride involves the controlled mixing of sodium fluoride and phosphoric acid in large reactors. The solution is then filtered and stored in plastic or polythene containers to maintain its stability. The final product is often formulated into gels, foams, or solutions for dental applications .
Chemical Reactions Analysis
Types of Reactions: Sodium;phosphoric acid;fluoride primarily undergoes reactions that involve the deposition of fluoride ions onto the enamel surface. These reactions include:
Substitution Reactions: Fluoride ions replace hydroxyl groups in the hydroxyapatite structure of enamel, forming fluorapatite, which is more resistant to acid attack.
Common Reagents and Conditions:
Reagents: Sodium fluoride, phosphoric acid.
Conditions: Acidic pH (3.0 to 4.0), room temperature.
Major Products:
Fluorapatite: Formed on the enamel surface, enhancing its resistance to decay.
Hydroxyapatite: Partially converted to fluorapatite.
Scientific Research Applications
Sodium;phosphoric acid;fluoride has a wide range of applications in scientific research, particularly in the fields of dentistry and oral health. Some of its key applications include:
Dental Caries Prevention: Used in gels, foams, and solutions to prevent dental caries by enhancing enamel resistance to acid and bacterial attack.
Orthodontic Treatment: Applied to teeth undergoing orthodontic treatment to prevent demineralization and white spot lesions.
Surface Roughness Studies: Research on the effects of acidulated phosphate fluoride on the surface roughness of dental materials, such as resin sealants.
Comparative Studies: Evaluated alongside other fluoride treatments, such as sodium fluoride varnish, to determine its effectiveness in caries prevention.
Mechanism of Action
The primary mechanism by which acidulated phosphate fluoride exerts its effects is through the deposition of fluoride ions onto the enamel surface. These fluoride ions are incorporated into the hydroxyapatite structure of enamel, forming fluorapatite and fluorhydroxyapatite. These compounds are more resistant to acid dissolution, thereby enhancing the enamel’s resistance to decay . The acidic environment created by the phosphoric acid component also aids in the rapid uptake of fluoride ions by the enamel .
Comparison with Similar Compounds
Sodium Fluoride: A neutral fluoride compound used in various dental products.
Stannous Fluoride: Another fluoride compound used in dental care.
Silver Diamine Fluoride: Used for caries arrest and prevention.
Uniqueness of Acidulated Phosphate Fluoride: Sodium;phosphoric acid;fluoride is unique in its ability to create an acidic environment that enhances the rapid uptake of fluoride ions by the enamel. This property makes it particularly effective in strengthening teeth and preventing dental caries. Additionally, it does not cause staining of the enamel, making it a preferred choice for many dental applications .
Properties
CAS No. |
39456-59-2 |
|---|---|
Molecular Formula |
FH3NaO4P |
Molecular Weight |
139.983 g/mol |
IUPAC Name |
sodium;phosphoric acid;fluoride |
InChI |
InChI=1S/FH.Na.H3O4P/c;;1-5(2,3)4/h1H;;(H3,1,2,3,4)/q;+1;/p-1 |
InChI Key |
CKVCFYYFFUHCDP-UHFFFAOYSA-M |
SMILES |
OP(=O)(O)O.[F-].[Na+] |
Canonical SMILES |
OP(=O)(O)O.[F-].[Na+] |
Synonyms |
Acid Phosphate Fluoride Acidulated Phosphate Fluoride Fluoride, Acid Phosphate Fluoride, Acidulated Phosphate Phosphate Fluoride, Acidulated |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Pentenoic acid, 5-[(1R,3R,6S)-2,3-dimethyltricyclo[2.2.1.02,6]hept-3-yl]-2-methyl-, (2E)-](/img/structure/B1264623.png)

![[(3S,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]methyl 2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1264626.png)

